3-(5-chloro-1H-indol-3-yl)propan-1-amine
Overview
Description
3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the molecular formula C11H13ClN2 It is an indole derivative, which means it contains an indole ring structure, a common motif in many biologically active compounds
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation Changes in gene expression may also occur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Alkylation: The 5-chloroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropylamine, in the presence of a base like potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1H-indol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(5-chloro-1H-indol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: The parent compound from which 3-(5-chloro-1H-indol-3-yl)propan-1-amine is derived.
3-(5-bromo-1H-indol-3-yl)propan-1-amine: A similar compound with a bromine atom instead of chlorine.
3-(5-methyl-1H-indol-3-yl)propan-1-amine: A derivative with a methyl group instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVIXGXFXJLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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